

Application of Cesium-137 in Radiometric Dating Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-137 (137Cs), a radioactive isotope of cesium with a half-life of approximately 30.17 years, is a key tool in radiometric dating for recent environmental archives, spanning the last 100 to 150 years.[1][2] Its presence in the environment is primarily a result of atmospheric nuclear weapons testing that began in 1954 and peaked in the Northern Hemisphere in 1963. [1][3] Additional localized releases have occurred from nuclear accidents such as Chernobyl in 1986 and Fukushima in 2011.[1][3] This anthropogenic origin provides distinct time markers in sediment and soil profiles, enabling the dating of recent depositional events and the assessment of soil erosion rates.[1][2][4]

The primary applications of ¹³⁷Cs dating are in geochronology, environmental science, and agriculture. It is particularly valuable for dating sediment cores from lakes, reservoirs, and coastal areas to reconstruct pollution histories and sedimentation rates.[1][5] In agricultural and soil science, ¹³⁷Cs is used as a tracer to quantify soil erosion and deposition, providing crucial data for developing soil conservation strategies.[2][5]

Principle of the Method

The methodology of ¹³⁷Cs dating is based on its strong and rapid adsorption to fine soil and sediment particles, primarily clay and silt.[2][6] This binding limits its vertical migration in

undisturbed soil profiles. The initial atmospheric fallout of ¹³⁷Cs was globally distributed, creating a baseline inventory. Subsequent soil redistribution processes, such as erosion and deposition, alter the vertical and spatial distribution of ¹³⁷Cs.

For sediment dating, the depth profile of ¹³⁷Cs in a sediment core is analyzed. The first appearance of ¹³⁷Cs corresponds to the onset of significant atmospheric testing in 1954, while a distinct peak in activity often correlates with the 1963 fallout maximum.[1] These chronological markers allow for the calculation of average sedimentation rates.

For soil erosion studies, the ¹³⁷Cs inventory (total activity per unit area) at a site of interest is compared to that of a stable, undisturbed reference site in the same locality.[2] A lower ¹³⁷Cs inventory at the study site indicates soil loss (erosion), whereas a higher inventory suggests soil accumulation (deposition).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of **Cesium-137** in radiometric dating.

Parameter	Value	Reference
Half-life of ¹³⁷ Cs	30.17 years	[3][7]
Primary Gamma Ray Energy	661.7 keV	[8]
Average Reference Inventory (Northern Hemisphere)	1610 Bq m ⁻² (Standard Deviation: 2810 Bq m ⁻²)	[2]
Range of Reference Inventories (Northern Hemisphere)	268 to 24,000 Bq m ⁻²	[2]
Reported Reference Inventory (Southern Hemisphere)	360 Bq m ⁻²	[2]

Table 1: Physical Properties and Reference Inventories of **Cesium-137**.

Location/Study	Sedimentation Rate (cm/year)	Dating Marker Used	Reference
Tributary Core (1995)	1.2	1954 horizon (48 cm depth)	[1]
Tributary Core (1995)	1.2	1963 peak (37 cm depth)	[1]
Kuwait Bay	0.1 - 0.25	¹³⁷ Cs distribution	[9]
Thessaloniki Gulf, Greece	0.18 ± 0.02 to 0.22 ± 0.03	¹³⁷ Cs vertical distribution	[5]

Table 2: Examples of Calculated Sedimentation Rates using **Cesium-137**.

Experimental Protocols Protocol 1: Sediment Core Dating using ¹³⁷Cs

This protocol outlines the steps for collecting and analyzing sediment cores to determine sedimentation rates using ¹³⁷Cs.

- 1. Field Sampling: a. Select a suitable coring location in a depositional environment (e.g., lake, reservoir). b. Collect sediment cores using a gravity or piston corer to ensure an undisturbed sediment-water interface. c. Seal the top and bottom of the core tubes immediately after collection. d. Transport the cores vertically to the laboratory and store at 4°C.
- 2. Core Extrusion and Sub-sampling: a. Carefully extrude the sediment core in a vertical position. b. Section the core at regular intervals (e.g., 1-2 cm). c. Place each section into a preweighed, labeled container.
- 3. Sample Preparation: a. Weigh the wet sediment samples. b. Dry the samples in an oven at a low temperature (e.g., 50-60°C) to a constant weight to avoid loss of ¹³⁷Cs. c. Weigh the dry samples to determine water content and bulk density. d. Disaggregate the dried sediment and sieve through a 2 mm mesh to remove coarse debris.[3] e. Homogenize the sieved sample.
- 4. Gamma Spectrometry Analysis: a. Pack a known weight of the prepared sample into a standard geometry container (e.g., Marinelli beaker). b. Measure the ¹³⁷Cs activity using a high-

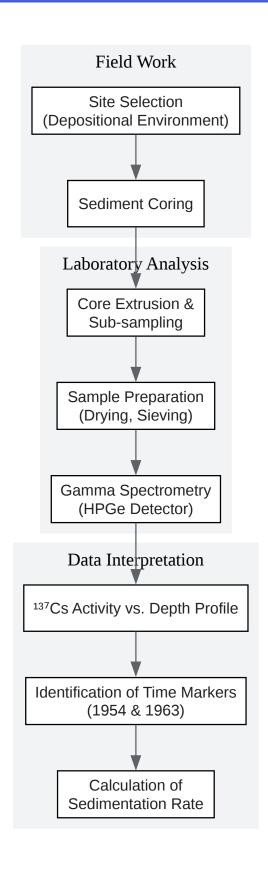
purity germanium (HPGe) gamma-ray spectrometer. The measurement is based on the 662 keV gamma-ray peak of ¹³⁷Cs. c. Counting times should be sufficiently long (e.g., 24-48 hours) to achieve acceptable statistical uncertainty, especially for low-activity samples. d. Calibrate the detector for energy and efficiency using a certified ¹³⁷Cs standard in the same geometry as the samples.

5. Data Analysis and Interpretation: a. Calculate the ¹³⁷Cs activity per unit mass (Bq/kg) for each sediment layer. b. Plot the ¹³⁷Cs activity versus depth. c. Identify the depth of the first significant increase in ¹³⁷Cs activity, corresponding to 1954. d. Identify the depth of the peak ¹³⁷Cs activity, corresponding to 1963 (for the Northern Hemisphere). e. Calculate the average sedimentation rate using the following formula: Sedimentation Rate = Depth of Marker Horizon (cm) / (Year of Sampling - Year of Marker)

Protocol 2: Soil Erosion and Deposition Assessment using ¹³⁷Cs

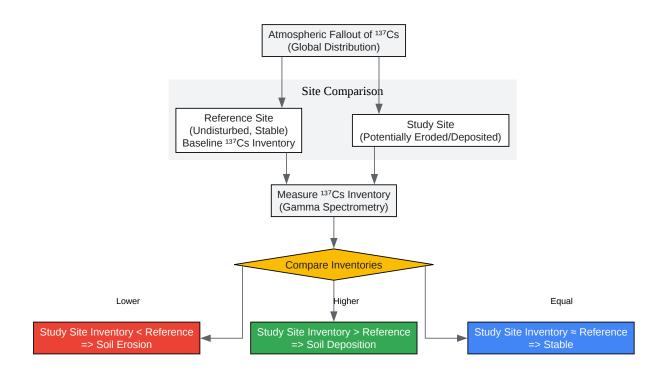
This protocol details the methodology for using ¹³⁷Cs to estimate soil redistribution rates.

- 1. Site Selection: a. Identify a study area with varying topography. b. Locate a stable, undisturbed reference site nearby with a similar landscape position, slope, and land use history (e.g., a flat, uncultivated area). This site should have experienced no significant erosion or deposition since the 1950s.
- 2. Field Sampling: a. Reference Site: i. Establish a sampling grid (e.g., $10m \times 10m$). ii. Collect multiple soil cores (e.g., 10-15) to a depth where 137 Cs is no longer detectable (typically 30-50 cm). A bulked sample can be created from these cores. b. Study Site: i. Establish a sampling grid or transects across the area of interest to capture the variability in erosion and deposition. ii. Collect soil cores at each sampling point to a depth sufficient to capture the entire 137 Cs profile.
- 3. Sample Preparation: a. Follow the same procedure as for sediment samples (Protocol 1, Step 3): drying, weighing, sieving, and homogenizing.
- 4. Gamma Spectrometry Analysis: a. Follow the same procedure as for sediment samples (Protocol 1, Step 4) to determine the ¹³⁷Cs activity (Bg/kg) for each sample.



5. Data Analysis and Interpretation: a. Calculate the total ¹³⁷Cs inventory (Bq/m²) for the reference site and each sampling point in the study area. The inventory is calculated by summing the activities of all layers in the soil profile, taking into account the bulk density and thickness of each layer. b. Compare the ¹³⁷Cs inventory at each study point to the reference inventory: i. Soil Loss (%):[(Reference Inventory - Sample Inventory) / Reference Inventory] x 100 ii. Soil Gain (%):[(Sample Inventory - Reference Inventory) / Reference Inventory] x 100 c. Use empirical or calibrated models to convert the percentage of ¹³⁷Cs loss or gain into quantitative rates of soil erosion or deposition (t/ha/yr).

Visualizations



Click to download full resolution via product page

Caption: Workflow for ¹³⁷Cs Sediment Core Dating.

Click to download full resolution via product page

Caption: Logical Framework for ¹³⁷Cs Soil Erosion Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iadc-dredging.com [iadc-dredging.com]
- 2. ESSD A worldwide meta-analysis (1977â 2020) of sediment core dating using fallout radionuclides including 137Cs and 210Pbxs [essd.copernicus.org]

- 3. researchgate.net [researchgate.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Dataset of Lead-210 and Cesium-137 age dating | USGS Science Data Catalog [data.usgs.gov]
- 7. radiacode.com [radiacode.com]
- 8. nra.go.jp [nra.go.jp]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Cesium-137 in Radiometric Dating Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233774#application-of-cesium-137-in-radiometric-dating-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com